BenchChemオンラインストアへようこそ!

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride

Lipophilicity Membrane permeability ADME prediction

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride (CAS 1179491-42-9) is a heterocyclic amine hydrochloride salt featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted at the 3-position with a chiral 3-methylbutan-1-amine side chain. The free base (CAS 1016815-84-1) has molecular formula C₁₁H₁₆N₄, a molecular weight of 204.27 g/mol, a predicted density of 1.2±0.1 g/cm³, and a predicted LogP of 1.95.

Molecular Formula C11H17ClN4
Molecular Weight 240.73 g/mol
Cat. No. B7838642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride
Molecular FormulaC11H17ClN4
Molecular Weight240.73 g/mol
Structural Identifiers
SMILESCC(C)CC(C1=NN=C2N1C=CC=C2)N.Cl
InChIInChI=1S/C11H16N4.ClH/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11;/h3-6,8-9H,7,12H2,1-2H3;1H
InChIKeyMTGSPZVTISTRAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine Hydrochloride: Core Scaffold Identity and Procurement-Relevant Characteristics


1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride (CAS 1179491-42-9) is a heterocyclic amine hydrochloride salt featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted at the 3-position with a chiral 3-methylbutan-1-amine side chain. The free base (CAS 1016815-84-1) has molecular formula C₁₁H₁₆N₄, a molecular weight of 204.27 g/mol, a predicted density of 1.2±0.1 g/cm³, and a predicted LogP of 1.95 . The hydrochloride salt (C₁₁H₁₇ClN₄, MW 240.73) is supplied as a racemic mixture by multiple vendors at purities typically ranging from 95% to ≥98% [1]. The compound belongs to the [1,2,4]triazolo[4,3-a]pyridine class, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of p38α MAPK (IC₅₀ 1.8–5.8 nM), Smoothened (IC₅₀ <0.100 µM), and late sodium current (INa) channels, as well as antiproliferative agents active across multiple cancer cell lines [2]. This compound is catalogued in the InterBioScreen screening collection (ID: BB_SC-10871 for the HCl salt) and is distributed internationally for pharmaceutical research and drug discovery programs [1].

Why 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine Hydrochloride Cannot Be Replaced by In-Class Analogs


Within the [1,2,4]triazolo[4,3-a]pyridine chemical series, seemingly minor structural variations—alkyl chain length, branching pattern, amine substitution position, and salt stoichiometry—produce quantitatively distinct physicochemical profiles that directly determine experimental behaviour. The target compound's branched isopentyl side chain at the C-3 position yields a predicted LogP of 1.95, representing an approximately 3-fold higher lipophilicity than the linear butyl analog (LogP 0.63) and an approximately 10-fold higher lipophilicity than the unsubstituted methanamine analog (LogP ~0.19) [1][2]. These LogP differences translate into divergent aqueous solubility, membrane permeability, and protein binding characteristics that are not interchangeable in biological assays. Furthermore, the monohydrochloride salt form (1 eq HCl, MW 240.73) differs from the dihydrochloride (2 eq HCl, MW 277.19) in both stoichiometry and aqueous solubility behaviour . In the broader [1,2,4]triazolo[4,3-a]pyridine class, SAR studies have demonstrated that substituent identity and position on the core scaffold directly control target selectivity—for instance, 3-isopropyl substitution favours p38α kinase inhibition (IC₅₀ 1.8–5.8 nM), while 8-chloro-3-aryl substitution drives Smoothened antagonism (IC₅₀ <0.100 µM) [3]. Substituting the target compound with a different in-class analog without accounting for these quantifiable differences risks irreproducible assay results and wasted screening resources.

Quantitative Differentiation Evidence for 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine Hydrochloride vs. Its Closest Analogs


Lipophilicity (LogP) Differentiation: Branched Isopentyl Chain vs. Linear Alkyl and Unsubstituted Analogs

The target compound (free base) exhibits a predicted LogP of 1.95, reflecting its branched isopentyl (3-methylbutyl) side chain . This is approximately 3.1-fold higher than the linear butyl analog 1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine (LogP 0.629) [1], and approximately 10.3-fold higher than the unsubstituted methanamine analog [1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine (LogP ~0.19) [2]. The branched regioisomer (3-methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine has a predicted SlogP of 2.08 [3], representing a comparable but distinct lipophilicity profile due to the altered attachment point.

Lipophilicity Membrane permeability ADME prediction

Chain Branching vs. Linear Isomerism: Metabolic Stability Implications of the 3-Methylbutyl Substituent

The target compound features a branched 3-methylbutan-1-amine side chain attached directly at the C-3 position of the [1,2,4]triazolo[4,3-a]pyridine core . Its structural isomer, 5-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pentan-1-amine (CAS 1016835-11-2), possesses the identical molecular formula (C₁₁H₁₆N₄, MW 204.28) but with a linear pentyl chain terminated by the primary amine, rather than the branched chain with the amine at the benzylic position . Branching at the alpha-carbon to the amine is a well-established strategy for reducing oxidative N-dealkylation by cytochrome P450 enzymes, a major metabolic clearance pathway for alkylamines. The branched regioisomer (3-methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine (CAS 1042524-08-2, C₁₂H₁₈N₄, MW 218.30) places the branched alkyl group on the amine nitrogen rather than at the alpha-carbon, creating distinct steric and electronic properties .

Metabolic stability Chain branching Structural isomerism

Salt Form Stoichiometry: Monohydrochloride vs. Dihydrochloride and Solubility Behaviour

The target compound is supplied as the monohydrochloride salt (1 equivalent HCl, C₁₁H₁₇ClN₄, MW 240.73) [1]. A dihydrochloride form (2 equivalents HCl, C₁₁H₁₈Cl₂N₄, MW 277.19) is also commercially available, with vendors explicitly noting that the dihydrochloride form 'enhances its solubility in aqueous solutions, making it suitable for various research applications in medicinal chemistry and biochemistry' . The monohydrochloride form, with its lower chloride content (14.7% Cl w/w vs. 25.6% Cl w/w for the dihydrochloride), offers a different hygroscopicity profile and may be preferred for anhydrous reaction conditions or when minimizing counterion load is desirable. The (S)-enantiomer of the dihydrochloride is available separately (CAS 1807939-67-8) [2], whereas the target monohydrochloride is supplied as the racemate.

Salt selection Aqueous solubility Formulation

Vendor Purity Tiering: ISO-Certified NLT 98% vs. Standard 95% Grade for Reproducible Screening

The target compound is available at two distinct purity tiers from different suppliers. MolCore offers the hydrochloride salt at NLT 98% purity (CAS 1179491-42-9) under ISO quality system certification, specifically positioning it for 'global pharmaceutical and research industries, certified under ISO quality systems' and 'suitable for global pharmaceutical R&D and quality control requirements' . In contrast, multiple other vendors (including LeYan, Chemenu, AmayBio) supply the compound at 95% purity . For the free base (CAS 1016815-84-1), Fluorochem lists 95% purity . The 3-percentage-point purity differential corresponds to a potential 3% w/w impurity burden, which at typical screening concentrations (1–10 µM) may introduce confounding biological activity.

Chemical purity Quality assurance Screening reproducibility

Scaffold-Class Pharmacological Precedent: [1,2,4]Triazolo[4,3-a]pyridine Core Demonstrates Nanomolar-to-Micromolar Potency Across Diverse Target Classes

Although target-specific biological data for this exact compound are not publicly available, the [1,2,4]triazolo[4,3-a]pyridine scaffold has a robust pharmacological track record that informs its procurement value. In kinase inhibition, CP-944629 (a 3,6-disubstituted [1,2,4]triazolo[4,3-a]pyridine) inhibits p38α MAPK with IC₅₀ = 1.8 nM and >5,500-fold selectivity over 26 other kinases (IC₅₀ >10 µM) . In the Smoothened/Hedgehog pathway, compounds TPB3, TPB14, TPB15, and TPB17 exhibit IC₅₀ < 0.100 µM, with TPB15 demonstrating superior in vivo antitumor activity and lower toxicity than the approved drug Vismodegib [1]. In antiproliferative screens, 6-arylamino-[1,2,4]triazolo[4,3-a]pyridine derivative 8l shows IC₅₀ values of 5.98–12.58 µM across HeLa, HCT116, MCF-7, and A549 cell lines, surpassing the positive control 5-FU [2]. For cardiac ion channels, GS-458967 (a triazolo[4,3-a]pyridine) inhibits late INa with improved efficacy and potency relative to ranolazine [3], while GS967 achieves IC₅₀ = 0.07 µM for persistent INa blockade vs. 16 µM for ranolazine (a ~229-fold improvement) [4].

Kinase inhibition GPCR modulation Ion channel inhibition Antiproliferative activity

Stereochemical Consideration: Racemic Mixture vs. Enantiopure (S)-Form Availability

The target monohydrochloride (CAS 1179491-42-9) is supplied as a racemic mixture at the chiral carbon alpha to the triazolopyridine ring . An enantiopure (S)-configured dihydrochloride is separately available as (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride (CAS 1807939-67-8) , and the (S)-free base is catalogued under CAS 1807939-67-8 as well [1]. The racemic monohydrochloride therefore represents a cost-effective entry point for initial screening and SAR exploration, while the enantiopure (S)-dihydrochloride enables chirality-dependent pharmacology studies. In many target classes (kinases, GPCRs, ion channels), enantiomers can exhibit >10-fold differences in potency and selectivity.

Chirality Enantioselectivity Stereochemistry

Recommended Application Scenarios for 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine Hydrochloride Based on Differentiated Evidence


Fragment-Based and Diversity-Oriented Screening Library Design Requiring Intermediate Lipophilicity

With a predicted LogP of 1.95, the target compound occupies an intermediate lipophilicity range that is distinct from both the more polar methanamine analog (LogP ~0.19) and the more lipophilic branched regioisomer (SlogP 2.08) . This positions it as a strategic building block for screening libraries targeting intracellular protein-protein interactions or CNS-penetrant targets where moderate lipophilicity (LogP 1–3) is desirable. The compound's inclusion in the InterBioScreen screening collection confirms its recognized value as a diversity element in commercial compound libraries [1]. Researchers should procure the NLT 98% ISO-certified grade from MolCore to minimize false hits from impurity-driven activity in high-throughput screens .

Kinase Inhibitor and GPCR Modulator Lead Generation Leveraging the Privileged [1,2,4]Triazolo[4,3-a]pyridine Scaffold

The [1,2,4]triazolo[4,3-a]pyridine core has demonstrated nanomolar potency against p38α MAPK (IC₅₀ 1.8–5.8 nM) and sub-100 nM inhibition of the Smoothened receptor [2]. The target compound's unique 3-(3-methylbutan-1-amine) substitution pattern provides a distinct vector for exploring SAR around these and related targets (c-Met, Pim-1, mGluR2, IDO1) for which the scaffold has shown activity. The racemic monohydrochloride form is recommended for initial SAR exploration due to its lower cost, with the option to transition to the enantiopure (S)-dihydrochloride (CAS 1807939-67-8) for chirality-dependent lead optimization [3].

Metabolic Stability and Pharmacokinetic Profiling of Branched Alkylamine Series

The branched 3-methylbutyl side chain at the alpha-carbon position offers a direct structural comparator to linear alkyl analogs (butyl, pentyl) for assessing the impact of chain branching on oxidative metabolism. In microsomal stability assays, the target compound is predicted to exhibit reduced N-dealkylation relative to its linear isomer 5-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pentan-1-amine, based on established structure-metabolism relationships for branched vs. linear alkylamines. The monohydrochloride salt form is preferred for these studies to avoid the enhanced aqueous solubility of the dihydrochloride confounding permeability measurements in PAMPA or Caco-2 assays .

Late Sodium Current (INa) and Cardiac Ion Channel Drug Discovery Programs

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as a privileged chemotype for cardiac late sodium current inhibition, with GS967 achieving an IC₅₀ of 0.07 µM against persistent INa—representing an approximately 229-fold improvement over the clinical benchmark ranolazine (IC₅₀ 16 µM) [4][5]. The target compound, with its primary amine handle at the C-3 position, provides a versatile synthetic intermediate for elaborating structure-activity relationships around this therapeutically relevant target class. Procurement of the NLT 98% grade ensures that potency measurements in patch-clamp electrophysiology assays are not compromised by impurities with confounding ion channel activity.

Quote Request

Request a Quote for 1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.